(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid is a pentacyclic triterpenoid compound. It is a diester obtained by the condensation of the hydroxy groups of 2alpha-hydroxymaprounic acid with p-hydroxybenzoic acid. This compound is isolated from the plant Maprounea africana and exhibits inhibitory activity against HIV-1 reverse transcriptase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid involves the esterification of 2alpha-hydroxymaprounic acid with p-hydroxybenzoic acid. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific application in research rather than large-scale industrial use. the principles of esterification and the use of dehydrating agents would be applicable in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid has several scientific research applications:
Chemistry: Used as a model compound to study esterification and triterpenoid chemistry.
Biology: Investigated for its role as a metabolite in plants.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the HIV virus. By binding to the enzyme, (4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid prevents the transcription of viral RNA into DNA, thereby inhibiting the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
Maprounic acid: The parent compound of (4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid.
4-Hydroxybenzoic acid: A functional parent of the compound.
Uniqueness
This compound is unique due to its dual esterification with p-hydroxybenzoic acid, which imparts specific inhibitory activity against HIV-1 reverse transcriptase. This dual esterification is not commonly found in similar triterpenoid compounds, making it a distinct molecule in antiviral research .
Properties
CAS No. |
155510-78-4 |
---|---|
Molecular Formula |
C44H56O8 |
Molecular Weight |
712.9 g/mol |
IUPAC Name |
(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C44H56O8/c1-39(2)22-23-44(38(49)50)21-18-32-41(5)19-16-31-40(3,4)35(52-37(48)27-10-14-29(46)15-11-27)30(51-36(47)26-8-12-28(45)13-9-26)24-43(31,7)33(41)17-20-42(32,6)34(44)25-39/h8-15,18,30-31,33-35,45-46H,16-17,19-25H2,1-7H3,(H,49,50)/t30-,31+,33+,34+,35+,41+,42-,43+,44-/m1/s1 |
InChI Key |
XPEVLOSUULAUFH-AHHVVZNJSA-N |
SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(C(CC5(C4CCC3(C2C1)C)C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O)(C)C)C)C(=O)O)C |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O)C |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(C(CC5(C4CCC3(C2C1)C)C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O)(C)C)C)C(=O)O)C |
Key on ui other cas no. |
155510-78-4 |
Synonyms |
2-hydroxymaprounic acid 2,3-bis(4-hydroxybenzoate) bis(HOBz)-2-OHMAP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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